![molecular formula C27H25N7O3 B2512717 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1219903-75-9](/img/structure/B2512717.png)
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
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Overview
Description
This compound is a hybrid molecule combining pyridazinone and [1,2,4]triazolo[4,3-b]pyridazine moieties, both of which are pharmacologically significant heterocyclic scaffolds. The pyridazinone core (6-oxo-pyridazine) is substituted with a p-tolyl group at position 3, while the triazolopyridazine fragment is functionalized with a phenyl group at position 3 and an ethoxyethyl-propanamide side chain.
The propanamide linker and ethoxyethyl spacer may enhance solubility and bioavailability, critical for drug-likeness. The p-tolyl substituent (a methyl-substituted aryl group) could influence metabolic stability and target binding affinity, while the phenyl group on the triazolopyridazine moiety may contribute to π-π stacking interactions with biological targets.
Biological Activity
The compound 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule belonging to the class of pyridazinones. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Pyridazinone core : A six-membered heterocyclic ring containing nitrogen and carbonyl groups.
- Substituents : The presence of p-tolyl and triazolo groups enhances its structural diversity and potential interactions with biological targets.
Component | Description |
---|---|
Molecular Formula | C19H20N4O2 |
Molecular Weight | 334.39 g/mol |
Key Functional Groups | Pyridazinone, propanamide, triazole |
Anticancer Properties
Pyridazinone derivatives have been studied for their anticancer properties. The molecular structure of this compound suggests potential interactions with various cellular targets involved in cancer progression.
- Mechanism of Action : The inhibition of specific kinases is a major target in cancer therapy. The pyridazinone core may exhibit kinase inhibitory activity, which could disrupt signaling pathways essential for tumor growth and survival.
- In Vitro Studies : Preliminary studies indicate that derivatives of pyridazinone show significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines .
Antimicrobial Activity
The presence of p-tolyl and triazolo moieties may also confer antimicrobial properties to the compound:
Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor efficacy of pyridazinone derivatives in vitro. The findings indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 7.01 ± 0.60 |
A549 | 8.55 ± 0.35 |
HCT-116 | 14.31 ± 0.90 |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. While specific data for the compound is still emerging, related compounds have shown MIC values ranging from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis and other pathogens .
Comparison with Similar Compounds
A comparative analysis with structurally related compounds highlights key differences in substituents, molecular weight, and hypothesized biological effects. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The target compound’s p-tolyl group offers superior metabolic stability compared to the thiophene in and , which may be prone to oxidation.
Molecular Weight & Solubility :
- The target compound (533.6 g/mol) is heavier than analogs (379.4 g/mol) and (367.4 g/mol), which may limit bioavailability. However, its ethoxyethyl-propanamide side chain could mitigate this by improving aqueous solubility.
Biological Hypotheses: Thiophene-containing analogs () are predicted to exhibit stronger antimicrobial activity due to sulfur’s electronegativity, whereas the target’s phenyl and p-tolyl groups may favor anti-inflammatory targets like COX-2 . phenyl in the target) likely alter selectivity profiles.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-18-8-10-20(11-9-18)22-12-15-25(35)33(31-22)19(2)27(36)28-16-17-37-24-14-13-23-29-30-26(34(23)32-24)21-6-4-3-5-7-21/h3-15,19H,16-17H2,1-2H3,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBNWUWWENFNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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